molecular formula C6H7NO B3431644 2-Hydroxy-4-methylpyridine CAS No. 91914-05-5

2-Hydroxy-4-methylpyridine

Cat. No.: B3431644
CAS No.: 91914-05-5
M. Wt: 109.13 g/mol
InChI Key: YBDRFJXGJQULGH-UHFFFAOYSA-N
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Description

It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position and a methyl group at the fourth position on the pyridine ring . This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group at the second position and the methyl group at the fourth position on the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

  • 2-Hydroxy-5-methylpyridine
  • 2-Hydroxy-6-methylpyridine
  • 4-Methyl-2-pyridone

Comparison: 2-Hydroxy-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding characteristics, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDRFJXGJQULGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299790
Record name 2-Hydroxy-4-methylpyridine
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91914-05-5, 13466-41-6
Record name 2-Pyridinol, 4-methyl-
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Record name 4-Methyl-2-pyridone
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Record name 13466-41-6
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Record name 13466-41-6
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Record name 2-Hydroxy-4-methylpyridine
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Record name 2-Hydroxy-4-methylpyridine
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Record name 4-Methyl-2-pyridone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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